REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]([NH:5][CH2:6][C:7]1[CH:12]=[N:11][CH:10]=[CH:9][N:8]=1)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>P(Cl)(Cl)(Cl)=O>[F:1][C:2]([F:14])([F:13])[C:3]1[N:8]2[CH:9]=[CH:10][N:11]=[CH:12][C:7]2=[CH:6][N:5]=1
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NCC1=NC=CN=C1)(F)F
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Phosphorus oxychloride was removed
|
Type
|
CUSTOM
|
Details
|
the reaction system was quenched with deionized water
|
Type
|
CUSTOM
|
Details
|
The mixture was adjusted to pH 5-6 with 20% sodium hydroxide solution in an ice-water bath
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (250 mL×4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phase was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC=C2N1C=CN=C2)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |